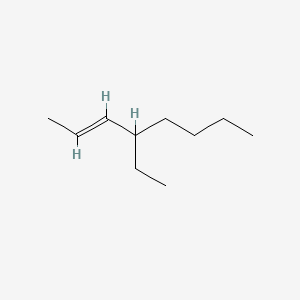
2-Octene, 4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 4-ethyl- can be achieved through various methods, including:
Alkylation of 1-Octene: This involves the reaction of 1-octene with ethyl halides in the presence of a strong base, such as sodium hydride, to form 2-Octene, 4-ethyl-.
Dehydration of Alcohols: The dehydration of 4-ethyl-2-octanol using acid catalysts like sulfuric acid can yield 2-Octene, 4-ethyl-.
Industrial Production Methods
Industrial production of 2-Octene, 4-ethyl- typically involves the catalytic isomerization of 1-octene. This process uses metal catalysts such as platinum or palladium to facilitate the migration of the double bond to the desired position .
Chemical Reactions Analysis
Types of Reactions
2-Octene, 4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 2-Octene, 4-ethyl- in the presence of a metal catalyst such as palladium on carbon can convert it to 4-ethyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4)
Major Products
Oxidation: Epoxides, diols
Reduction: 4-ethyl-octane
Substitution: Dibromo derivatives
Scientific Research Applications
2-Octene, 4-ethyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the double bond in 2-Octene, 4-ethyl- reacts with oxidizing agents to form epoxides or diols. These reactions typically proceed through the formation of a cyclic intermediate, which then opens to yield the final product .
Comparison with Similar Compounds
2-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
1-Octene: Similar in structure but with the double bond at the first carbon.
2-Octene: Lacks the ethyl group at the fourth carbon.
4-Methyl-2-pentene: A shorter chain alkene with a similar substitution pattern.
Uniqueness
The presence of the ethyl group at the fourth carbon in 2-Octene, 4-ethyl- makes it unique compared to other alkenes. This substitution can influence its reactivity and the types of products formed during chemical reactions .
Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-4-ethyloct-2-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+ |
InChI Key |
KWJKRSHQUPUUBI-VMPITWQZSA-N |
Isomeric SMILES |
CCCCC(CC)/C=C/C |
Canonical SMILES |
CCCCC(CC)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















